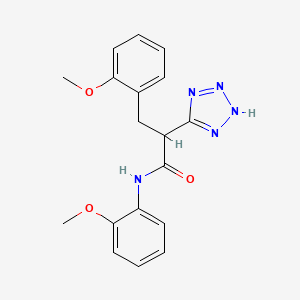

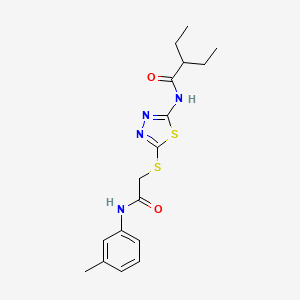

N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is part of a broader class of chemicals that incorporate tetrazole and methoxyphenyl groups. These components are known for their versatility in pharmaceutical chemistry due to their structural similarity to carboxylic acids and esters, making them useful in drug design and development.

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step organic reactions, starting from basic building blocks like benzoyl chloride, sodium cyanamide, and diphenyl sulfone derivatives. For example, bis(tetrazol-5-yl) derivatives are synthesized through oxidative coupling of 5-aminotetrazoles (Serebryanskaya et al., 2010).

Molecular Structure Analysis

Crystal structure analysis and spectroscopy are key in understanding the molecular arrangement and bonding interactions within such compounds. X-ray crystallography has been used to elucidate the structures, showing that tetrazole rings are planar and detailing how they interact with other groups in the molecule (Askerov et al., 2019).

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds structurally related to "N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" have been synthesized and tested for their potential antibacterial and antifungal activities. Some of these derivatives have shown excellent activities against a variety of microbial strains, indicating their potential as leads in the development of new antimicrobial agents. The structural modifications in these compounds, such as the incorporation of tetrazolyl and methoxyphenyl groups, contribute to their antimicrobial efficacy (Zala, Dave, & Undavia, 2015).

Antioxidant and Anticancer Activity

Derivatives of "N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" have also been explored for their antioxidant and anticancer activities. Specific derivatives have shown to possess antioxidant activity superior to well-known antioxidants like ascorbic acid, and exhibit promising anticancer activity against various cancer cell lines, including glioblastoma and triple-negative breast cancer. These findings suggest a potential role for these compounds in cancer treatment and prevention, highlighting the importance of structural moieties like tetrazol and methoxyphenyl in enhancing biological activities (Tumosienė et al., 2020).

Photodynamic Therapy Applications

Certain derivatives have been investigated for their potential in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable candidates as Type II photosensitizers for PDT. The presence of tetrazolyl and methoxyphenyl groups in these compounds contributes to their photophysical properties, which are crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Material Science Applications

In material science, derivatives of "N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" have been utilized in the development of new materials for electronic applications. For instance, these compounds have been used as hole-transporting materials in perovskite-based solar cell devices, demonstrating high power conversion efficiencies. This application underscores the significance of the compound's structure in facilitating efficient charge transport and enhancing the performance of solar cells (Li et al., 2014).

properties

IUPAC Name |

N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-15-9-5-3-7-12(15)11-13(17-20-22-23-21-17)18(24)19-14-8-4-6-10-16(14)26-2/h3-10,13H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMQJEUWBHUCMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2484266.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2484267.png)

![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2484276.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484280.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484282.png)

![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)